2,6-Nonadienal, (E,E)-

Catalog No.
S602979
CAS No.
17587-33-6
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Nonadienal, (E,E)-

CAS Number

17587-33-6

Product Name

2,6-Nonadienal, (E,E)-

IUPAC Name

(2Z,6Z)-nona-2,6-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7-

InChI Key

HZYHMHHBBBSGHB-KPDBFRNYSA-N

SMILES

CCC=CCCC=CC=O

Solubility

Not soluble in water; miscible in oil
soluble (in ethanol)
Soluble in most fixed oils; Insoluble in wate

Synonyms

2,6-nonadienal, 2,6-nonadienal, (E,E)-isomer, 2,6-nonadienal, (E,Z)-isomer, 2-trans-6-cis-nonadienal

Canonical SMILES

CCC=CCCC=CC=O

Isomeric SMILES

CC/C=C\CC/C=C\C=O

2,6-Nonadienal, specifically the (E,E) isomer, is an organic compound with the molecular formula C9H14OC_9H_{14}O and a molecular weight of approximately 138.2069 g/mol. This compound is classified as a doubly unsaturated aldehyde, characterized by the presence of two double bonds and an aldehyde functional group. Its structure includes an α,β-unsaturated aldehyde with an isolated alkene group, making it notable for its distinctive chemical properties and biological activities. The compound is often associated with the aroma of cucumbers and is referred to as cucumber aldehyde or violet leaf aldehyde due to its natural occurrence in these sources .

  • Research on the specific mechanism of action of (E,E)-2,6-Nonadienal is not readily available.
  • Close relatives like 2,6-nonadienal (without the E,E specification) have been found to contribute to the characteristic aroma of some food products [].
  • Information on the safety hazards of (E,E)-2,6-Nonadienal is limited.
  • Aldehydes, in general, can be irritants and may cause skin or respiratory tract irritation upon exposure [].

Synthesis and Characterization:

,6-Nonadienal, (E,E)-, also known as trans,trans-2,6-nonadienal, is an organic compound with the formula C9H14O. It is a member of the class of compounds known as aldehydes, which contain a carbonyl group (C=O) bonded to a hydrogen atom.

The synthesis of 2,6-Nonadienal, (E,E)- has been described in scientific literature using various methods, including:

  • Wittig reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form a new alkene and triphenylphosphine oxide.
  • Horner-Wadsworth-Emmons reaction: This reaction is similar to the Wittig reaction but uses a stabilized carbanion instead of a phosphonium ylide.
  • Dehydration of alcohols: This method involves the removal of a molecule of water from a diol to form an alkene.

Once synthesized, 2,6-Nonadienal, (E,E)- can be characterized using various spectroscopic techniques, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides information about the structure of a molecule by analyzing the magnetic properties of its nuclei.
  • Infrared (IR) spectroscopy: This technique provides information about the functional groups present in a molecule by analyzing the absorption of infrared radiation.
  • Mass spectrometry: This technique provides information about the mass of a molecule and its fragments, which can be used to determine its molecular formula.

Biological Activity:

,6-Nonadienal, (E,E)- has been shown to exhibit various biological activities, including:

  • Antimicrobial activity: Studies have shown that 2,6-Nonadienal, (E,E)- can inhibit the growth of various bacteria, fungi, and yeasts.
  • Antioxidant activity: 2,6-Nonadienal, (E,E)- has been shown to scavenge free radicals, which are harmful molecules that can damage cells.
  • Insecticidal activity: Studies have shown that 2,6-Nonadienal, (E,E)- can be toxic to certain insects.

Potential Applications:

Due to its various biological activities, 2,6-Nonadienal, (E,E)- has potential applications in various fields, including:

  • Food preservation: As an antimicrobial agent, 2,6-Nonadienal, (E,E)- could be used to extend the shelf life of food products.
  • Medicine: The potential antimicrobial and antioxidant properties of 2,6-Nonadienal, (E,E)- could be explored for the development of new drugs.
  • Agriculture: The insecticidal activity of 2,6-Nonadienal, (E,E)- could be used to develop new pest control strategies.
Typical of aldehydes and unsaturated compounds. Notably, it can undergo:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert it into saturated aldehydes.
  • Oxidation: It can be oxidized to form corresponding carboxylic acids, typically catalyzed by enzymes such as aldehyde dehydrogenase .
  • Diels-Alder Reactions: As a diene, it can participate in Diels-Alder cycloadditions, forming cyclic compounds with dienophiles.

These reactions highlight its versatility as a building block in organic synthesis.

2,6-Nonadienal exhibits several biological activities that contribute to its significance in food chemistry and flavor science. It is recognized for its role as a flavor compound in various foods, particularly in cucumbers and melons. Studies have shown that it can influence sensory perceptions and has potential antioxidant properties . Additionally, isotopic labeling studies suggest that 2,6-nonadienal is biosynthesized from α-linolenic acid through enzymatic reactions involving hydroperoxide lyases .

The synthesis of 2,6-nonadienal can be achieved through various methods:

  • Natural Extraction: It can be isolated from natural sources such as cucumbers and certain fruits.
  • Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions starting from simpler aldehydes or fatty acids. Common methods include:
    • Aldol Condensation: This reaction forms larger carbon chains from smaller aldehydes or ketones.
    • Dehydration Reactions: These can convert saturated precursors into unsaturated forms.

2,6-Nonadienal finds applications across several fields:

  • Flavoring Agent: Widely used in the food industry for its cucumber-like aroma, enhancing the flavor profiles of beverages and food products.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant scent.
  • Research: Utilized in studies exploring flavor compounds and their interactions with human sensory receptors.

Interaction studies involving 2,6-nonadienal often focus on its sensory properties and biological interactions. Research indicates that it interacts with olfactory receptors, contributing to the perception of freshness associated with cucumber aromas. Additionally, studies have explored its potential effects on health through antioxidant mechanisms .

Several compounds share structural similarities with 2,6-nonadienal. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-NonenalC9H16OC_9H_{16}OA saturated aldehyde known for its fatty odor.
(E,E)-2,4-NonadienalC9H14OC_9H_{14}OFeatures different double bond positions; used in flavoring.
(Z,Z)-2,6-NonadienalC9H14OC_9H_{14}OIsomeric form contributing to different sensory profiles.
(E)-2-HexenalC6H10OC_6H_{10}OShorter chain; green, fruity aroma; used in flavoring.
NonanalC9H18OC_9H_{18}OSaturated aldehyde; known for its waxy scent found in various fruits.

Molecular Structure and Stereochemistry

2,6-Nonadienal, (E,E)- is an organic compound with the molecular formula C₉H₁₄O, classified as a polyunsaturated fatty aldehyde containing two conjugated double bonds [2] [10]. The compound features a nine-carbon chain with aldehyde functionality at the terminal position and two double bonds located at positions 2 and 6 [10] [11]. The stereochemical designation (E,E)- indicates that both double bonds exhibit trans configuration, distinguishing it from other stereoisomers such as the (E,Z)- form [10] [11].

The International Union of Pure and Applied Chemistry name for this compound is (2E,6E)-nona-2,6-dienal, reflecting the specific geometric configuration of the double bonds [2] [10]. The Chemical Abstracts Service registry number is 17587-33-6, which uniquely identifies this particular stereoisomer [10] [13]. The compound belongs to the medium-chain aldehyde family, characterized by carbon chain lengths between six and twelve atoms [33].

The molecular structure consists of an α,β-unsaturated aldehyde system with an isolated alkene group, creating a conjugated system that influences the compound's chemical and physical properties [4]. The trans,trans configuration results in a more extended molecular conformation compared to its cis counterparts, affecting its interaction with biological systems and analytical instruments [11] [13].

Physical Properties

Molecular Weight and Formula

The molecular formula of 2,6-Nonadienal, (E,E)- is C₉H₁₄O, with a molecular weight of 138.21 grams per mole [2] [13]. The exact molecular mass, as determined by high-resolution mass spectrometry, is 138.104465 grams per mole [6]. The monoisotopic mass is 138.104465, reflecting the mass of the most abundant isotopic composition [11].

Physical State and Appearance

At room temperature (20°C), 2,6-Nonadienal, (E,E)- exists as a liquid [9] [13]. The compound appears as an almost colorless or very pale yellowish oil with characteristic organoleptic properties [13]. Commercial preparations typically exhibit purity levels exceeding 95.0% as determined by gas chromatography analysis [9] [27]. The liquid form facilitates handling and incorporation into various analytical procedures and applications.

Solubility Characteristics

The solubility profile of 2,6-Nonadienal, (E,E)- reflects its lipophilic nature. The compound is practically insoluble in water, consistent with its hydrocarbon backbone and limited polar functionality [13]. However, it demonstrates good solubility in alcohol and other organic solvents, including propylene glycol and oils [13]. The calculated logarithm of the partition coefficient (LogP) is 2.60, indicating moderate lipophilicity [13]. This solubility pattern influences its analytical behavior and potential applications in organic synthesis and flavor chemistry.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

While comprehensive Nuclear Magnetic Resonance spectroscopic data for 2,6-Nonadienal, (E,E)- remains limited in the available literature, the compound's structure suggests characteristic resonances consistent with α,β-unsaturated aldehyde systems. The aldehyde proton would be expected to appear in the downfield region, while the vinyl protons associated with the conjugated double bond system would exhibit characteristic coupling patterns reflecting the trans geometry.

Mass Spectrometry

Mass spectrometric analysis of 2,6-Nonadienal, (E,E)- reveals a characteristic fragmentation pattern under electron ionization conditions [3]. The base peak occurs at mass-to-charge ratio 41, representing 100% relative intensity [3]. Significant fragment ions appear at mass-to-charge ratios 70 (47.37% relative intensity), 69 (33.19% relative intensity), 39 (30.98% relative intensity), and 67 (14.05% relative intensity) [3]. These fragmentation patterns provide structural information and serve as identification criteria for gas chromatography-mass spectrometry applications.

Infrared Spectroscopy

Infrared spectroscopic analysis of 2,6-Nonadienal, (E,E)- would be expected to show characteristic absorption bands associated with the aldehyde carbonyl group and the conjugated double bond system. While specific infrared data for this stereoisomer is limited in the current literature, the compound structure suggests typical aldehyde and alkene stretching frequencies would be observed.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic studies have been conducted on protein conjugates of nonadienal compounds, providing insight into the chromophoric properties [21]. When conjugated with bovine serum albumin, nonadienal derivatives exhibit maximum absorption wavelengths around 275 nanometers and 273 nanometers [21]. The absorption range typically spans 270-280 nanometers, reflecting the extended conjugation system in the molecule [21]. These spectroscopic properties are relevant for analytical detection and quantification methods.

Chromatographic Behavior

Gas Chromatography Parameters

Gas chromatographic analysis of 2,6-Nonadienal, (E,E)- can be performed using various stationary phases, including DB-5, HP-5, and other nonpolar to slightly polar columns [23]. Temperature-programmed conditions are typically employed to achieve optimal separation and peak shape [23]. The compound elutes predictably based on its molecular weight and polarity, with retention times dependent on specific instrumental conditions and column characteristics.

For high-performance liquid chromatography applications, reverse-phase methods using Newcrom R1 columns have been successfully employed [24] [25]. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, though formic acid may be substituted for mass spectrometry-compatible applications [24] [25]. These chromatographic methods are scalable and suitable for both analytical determinations and preparative separations.

Kovats Retention Indices

Kovats retention indices serve as standardized parameters for characterizing the chromatographic behavior of 2,6-Nonadienal, (E,E)- independent of specific instrumental conditions [29]. While specific retention index values for this stereoisomer vary depending on stationary phase polarity and experimental conditions, the compound's retention behavior follows predictable patterns based on its molecular structure and functional groups [32] [34]. These retention indices are valuable for compound identification and method development in gas chromatographic applications.

PropertyValueReference
Molecular FormulaC₉H₁₄O [2] [10]
Molecular Weight138.21 g/mol [2] [13]
Physical StateLiquid [9] [13]
Density0.875 g/mL at 25°C [13]
Boiling Point57°C at 0.6 mmHg [13]
Refractive Index1.47 [6] [13]
Solubility in WaterPractically insoluble [13]
LogP2.60 [13]
Mass Spectrometry Datam/zRelative Intensity (%)Reference
Base Peak41100.0 [3]
Fragment Ion7047.37 [3]
Fragment Ion6933.19 [3]
Fragment Ion3930.98 [3]
Fragment Ion6714.05 [3]

Physical Description

Liquid

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Boiling Point

57.00 °C. @ 0.60 mm Hg

Heavy Atom Count

10

Density

0.856-0.864
0.850-0.870

UNII

XB6T1Z4FH7

GHS Hazard Statements

Aggregated GHS information provided by 1400 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 113 of 1400 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1287 of 1400 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17587-33-6
26370-28-5

Wikipedia

(2E,6E)-2,6-nonadienal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2,6-Nonadienal, (2E,6E)-: ACTIVE

Dates

Modify: 2023-08-15

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